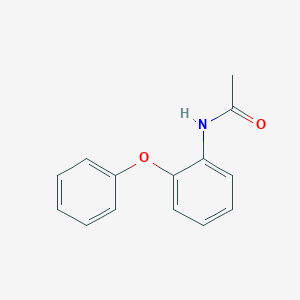

N-(2-phenoxyphenyl)acetamide

Descripción general

Descripción

Synthesis Analysis

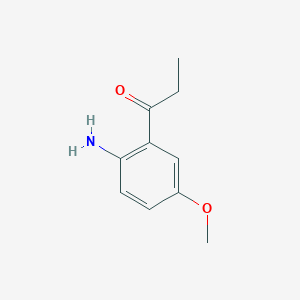

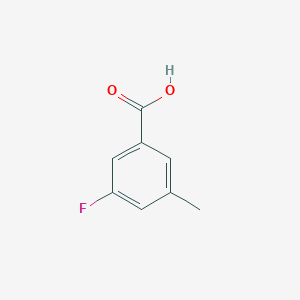

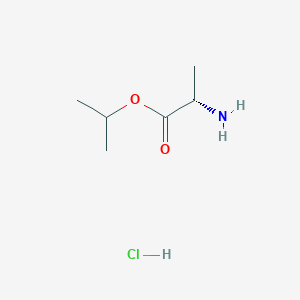

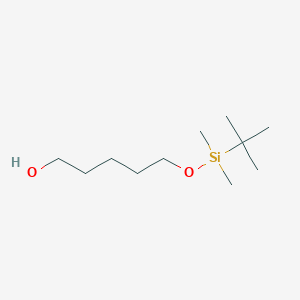

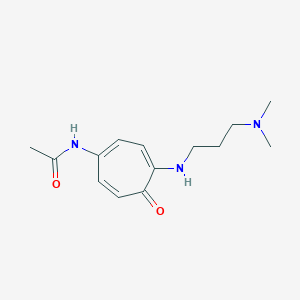

The synthesis of various N-(2-phenoxyphenyl)acetamide derivatives has been explored in several studies. For instance, the synthesis of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide involved different spectroscopic techniques and X-ray diffraction, confirming an orthorhombic crystal structure . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide was synthesized from ethyl 2-(2-isopropylphenoxy)acetic acid and 2-diaminobenzene, with the structure elucidated by spectroscopic techniques and X-ray crystallography . Other studies reported the synthesis of silylated derivatives , substituted phenyl acetamides , and N-methyl derivatives , each characterized by various spectroscopic methods and, in some cases, crystallography.

Molecular Structure Analysis

X-ray diffraction studies have been pivotal in determining the molecular structures of these compounds. The crystal structure of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide was found to be orthorhombic with space group Pca21 . The compound N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide also crystallizes in the orthorhombic system with space group Pbca . The molecular structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined to be monoclinic with space group C 2/c . These studies often involve Density Functional Theory (DFT) calculations to further understand the electronic structure and properties of the molecules .

Chemical Reactions Analysis

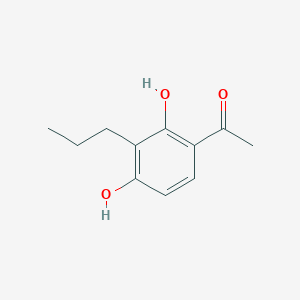

The chemical reactivity of these compounds has been explored through various reactions. For example, the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane led to the synthesis of silylated derivatives . The bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides were produced through microbial incubation, leading to various transformation products . The synthesis of N-methyl derivatives involved reactions with chloroacetamide and phenoxyphenol , and subsequent reactions with sulfuryl chloride to introduce chloro groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures and intermolecular interactions. The intermolecular hydrogen bonds, such as N-H…O and C-H…O, play a significant role in stabilizing the crystal structures . The electronic properties, such as HOMO and LUMO energies, have been calculated using DFT to understand the charge transfer within the molecules . The bioactivity of these compounds has been demonstrated through various biological assays, such as the elicitation of gene expression changes in Arabidopsis thaliana by bioactive N-(2-hydroxy-5-nitrophenyl)acetamide .

Aplicaciones Científicas De Investigación

1. Synthesis and Kinetics in Drug Development

N-(2-Hydroxyphenyl)acetamide, a derivative of N-(2-phenoxyphenyl)acetamide, is an intermediate in the synthesis of antimalarial drugs. A study by Magadum and Yadav (2018) highlights its use in chemoselective monoacetylation processes for drug development, particularly focusing on its role in synthesizing antimalarial agents. This research emphasizes the importance of various acyl donors and conditions like agitation speed, solvent, and temperature in the synthesis process (Magadum & Yadav, 2018).

2. Potential in Anticancer and Anti-Inflammatory Therapies

Rani et al. (2014) developed a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives with potential anticancer, anti-inflammatory, and analgesic properties. The synthesized compounds, particularly N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, showed promising therapeutic applications in treating cancers and inflammatory conditions (Rani, Pal, Hegde, & Hashim, 2014).

3. Antiviral Applications

Paramonova et al. (2020) investigated the antiviral properties of N-aryl-2-{3-[ω-(4-bromophenoxy)alkyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl}acetamides against human cytomegalovirus. This research showed the potential of certain N-(2-phenoxyphenyl)acetamide derivatives in treating viral infections, particularly cytomegalovirus (Paramonova, Snoeck, Andrei, Khandazhinskaya, & Novikov, 2020).

4. Radioligand Applications

Zhang et al. (2003) synthesized compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide for use as radioligands. These compounds, specifically targeting peripheral benzodiazepine receptors, have applications in brain imaging and diagnostics (Zhang, Maeda, Furutsuka, Yoshida, Ogawa, Suhara, & Suzuki, 2003).

5. Anticancer Research

Khade et al. (2019) focused on novel N-(1-(3-hydroxy-4-phenoxyphenyl)-3-oxo-3-phenylpropyl)acetamides, evaluating their efficacy against various cancer cell lines. This research is significant for understanding how these compounds can be used in developing new anticancer therapies (Khade, Kar, Thomas, Tiwari, Tiwari, Vandana, Bhat, Bhat, & Shenoy, 2019).

6. Environmental Applications

Jallouli et al. (2017) studied the photocatalytic degradation of acetaminophen (N-(4-hydroxyphenyl)acetamide) using TiO2 nanoparticles. This research has implications for environmental remediation and the treatment of pharmaceutical pollutants (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).

7. Anti-Arthritic and Anti-Inflammatory Properties

Jawed et al. (2010) explored the anti-arthritic and anti-inflammatory properties of N-(2-hydroxyphenyl)acetamide in a rat model. This study highlights the potential of N-(2-phenoxyphenyl)acetamide derivatives in treating inflammatory diseases like arthritis (Jawed, Shah, Jamall, & Simjee, 2010).

Safety And Hazards

Direcciones Futuras

The future directions for “N-(2-phenoxyphenyl)acetamide” could involve further exploration of its pharmacological activities and potential therapeutic applications . This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality .

Propiedades

IUPAC Name |

N-(2-phenoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-11(16)15-13-9-5-6-10-14(13)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWIUUISIFXUPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877474 | |

| Record name | 2-Phenoxyacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24792800 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-phenoxyphenyl)acetamide | |

CAS RN |

143359-96-0 | |

| Record name | 2-Phenoxyacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

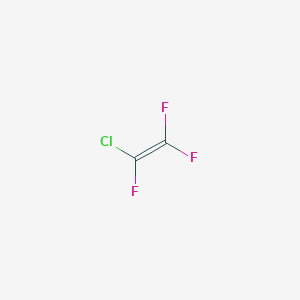

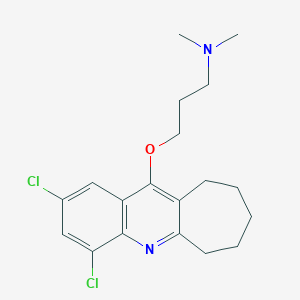

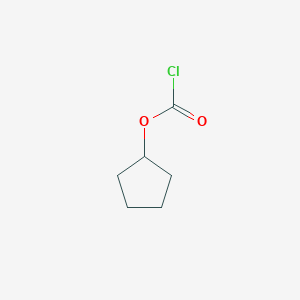

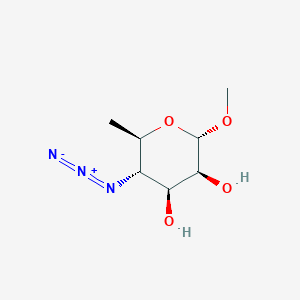

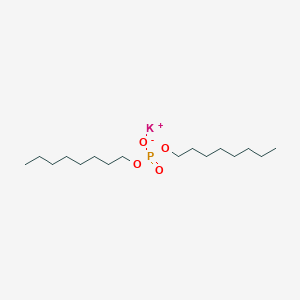

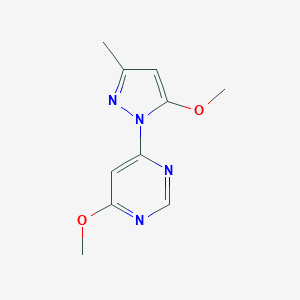

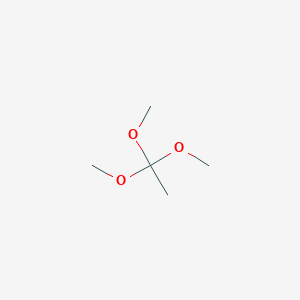

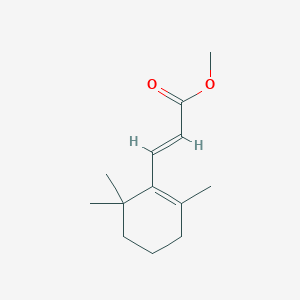

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.